4-Amino-2-(methylthio)benzoic acid

Description

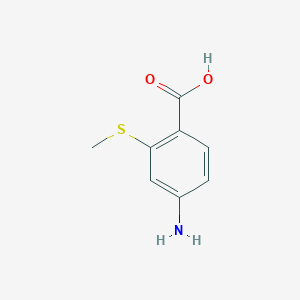

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-methylsulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGUEDSPVUWGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343844-11-0 | |

| Record name | 4-amino-2-(methylsulfanyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-2-(methylthio)benzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Amino-2-(methylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 4-Amino-2-(methylthio)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The described three-step synthesis commences with the selective S-methylation of 2-mercaptobenzoic acid, followed by a regioselective nitration, and concludes with the reduction of the nitro group to afford the final product. This guide includes detailed experimental protocols, quantitative data, and process visualizations to aid in the successful replication and optimization of this synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of 4-Amino-2-(methylthio)benzoic acid.

| Step | Reaction | Starting Material | Product | Reagents | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) |

| 1 | S-Methylation | 2-Mercaptobenzoic acid | 2-(Methylthio)benzoic acid | Dimethyl carbonate | NaY faujasite | 150 | Not Specified | 85-96[1][2][3] | High (chemoselective) |

| 2 | Nitration | 2-(Methylthio)benzoic acid | 4-Nitro-2-(methylthio)benzoic acid | Conc. HNO₃, Conc. H₂SO₄ | - | 0-15 | 1-2 hours | Estimated 70-85 | >95 (after purification) |

| 3 | Reduction | 4-Nitro-2-(methylthio)benzoic acid | 4-Amino-2-(methylthio)benzoic acid | H₂ gas | Pd/C | 60-70 | 1-2 hours | >96[4][5] | >99[4][5] |

Synthesis Pathway

The overall synthesis pathway is depicted in the following diagram:

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)benzoic acid (S-Methylation)

This procedure is adapted from the chemoselective S-methylation of mercaptobenzoic acids described by Selva, M., et al.[1][2][3]

Materials:

-

2-Mercaptobenzoic acid

-

Dimethyl carbonate (DMC)

-

NaY faujasite (catalyst)

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, combine 2-mercaptobenzoic acid, an excess of dimethyl carbonate (which also serves as the solvent), and NaY faujasite (catalyst loading to be optimized, typically 5-10 wt% relative to the starting material).

-

Seal the reactor and begin stirring.

-

Heat the reaction mixture to 150°C.

-

Maintain the temperature and stirring for a duration determined by reaction monitoring (e.g., TLC or LC-MS) until the starting material is consumed.

-

After completion, cool the reactor to room temperature and carefully vent any excess pressure.

-

Filter the reaction mixture to remove the solid catalyst.

-

Evaporate the excess dimethyl carbonate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(methylthio)benzoic acid.

Step 2: Synthesis of 4-Nitro-2-(methylthio)benzoic acid (Nitration)

This protocol is a general procedure for the nitration of benzoic acid derivatives, adapted from established methods.[6][7]

Materials:

-

2-(Methylthio)benzoic acid

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add a calculated amount of 2-(methylthio)benzoic acid to a pre-cooled volume of concentrated sulfuric acid while maintaining the temperature below 5°C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the solution of 2-(methylthio)benzoic acid in sulfuric acid. The temperature of the reaction mixture must be maintained between 0°C and 15°C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes, then allow it to slowly warm to room temperature and stir for another 1-2 hours.

-

Pour the reaction mixture slowly over crushed ice with vigorous stirring.

-

The precipitated solid product, 4-nitro-2-(methylthio)benzoic acid, is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from ethanol.

Step 3: Synthesis of 4-Amino-2-(methylthio)benzoic acid (Reduction)

This procedure is based on the catalytic hydrogenation of nitrobenzoic acids.[4][5]

Materials:

-

4-Nitro-2-(methylthio)benzoic acid

-

Palladium on carbon (Pd/C, 5-10%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 4-nitro-2-(methylthio)benzoic acid in an aqueous solution of sodium hydroxide.

-

Transfer the solution to a hydrogenation vessel.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (pressure to be optimized, typically 2-4 MPa) and heat to 60-70°C with vigorous stirring.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 3-4.

-

The precipitated product, 4-Amino-2-(methylthio)benzoic acid, is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

Experimental Workflow

The general workflow for a single synthetic step, including reaction, workup, and purification, is illustrated below.

References

- 1. Highly chemoselective methylation and esterification reactions with dimethyl carbonate in the presence of NaY faujasite. The case of mercaptophenols, mercaptobenzoic acids, and carboxylic acids bearing OH substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Collection - Highly Chemoselective Methylation and Esterification Reactions with Dimethyl Carbonate in the Presence of NaY Faujasite. The Case of Mercaptophenols, Mercaptobenzoic Acids, and Carboxylic Acids Bearing OH Substituents - The Journal of Organic Chemistry - Figshare [figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]

- 6. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]

- 7. chemlab.truman.edu [chemlab.truman.edu]

Technical Guide: Physical Properties of 4-Amino-2-(methylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of 4-Amino-2-(methylthio)benzoic acid (CAS No. 1343844-11-0). Direct experimental data for this compound is not extensively available in public literature. This document provides a summary of the known basic identifiers and presents a comparative analysis of structurally similar compounds to offer insights into its expected physical characteristics. Furthermore, this guide details standardized experimental protocols for determining key physical and spectral properties, providing a framework for the empirical analysis of this and similar novel organic compounds.

Introduction to 4-Amino-2-(methylthio)benzoic Acid

4-Amino-2-(methylthio)benzoic acid is a substituted benzoic acid derivative. Such compounds are of interest in medicinal chemistry and materials science due to the diverse functionalities imparted by the amino, methylthio, and carboxylic acid groups. These groups can influence the molecule's polarity, acidity, and potential for intermolecular interactions, which in turn dictate its physical properties and biological activity. Due to the limited availability of specific experimental data for this compound, this guide employs a comparative approach with related molecules and outlines the methodologies required for its full characterization.

Physicochemical Properties

While specific quantitative data for 4-Amino-2-(methylthio)benzoic acid is scarce, its basic molecular properties have been identified.

| Property | Value | Source |

| CAS Number | 1343844-11-0 | [1] |

| Molecular Formula | C₈H₉NO₂S | [1] |

| Molecular Weight | 183.23 g/mol | [1] |

Comparative Data of Structurally Related Compounds

To estimate the physical properties of 4-Amino-2-(methylthio)benzoic acid, it is useful to examine the properties of structurally analogous compounds. The presence of an amino group, a methylthio group, and their positions on the benzoic acid ring will influence properties such as melting point and solubility.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Amino-2-methylbenzoic acid | 2486-75-1 | C₈H₉NO₂ | 151.16 | 160-165 |

| 4-(Methylthio)benzoic acid | 13205-48-6 | C₈H₈O₂S | 168.21 | 192-196 |

| 2-(Methylthio)benzoic acid | 3724-10-5 | C₈H₈O₂S | 168.21 | 169-173 |

| 4-Amino-2-methoxy-5-(methylthio)benzoic Acid | 71675-98-4 | C₉H₁₁NO₃S | 213.25 | Not Available |

| 3-Amino-benzoic acid | 99-05-8 | C₇H₇NO₂ | 137.14 | 169-171 |

| 4-Amino-benzoic acid | 150-13-0 | C₇H₇NO₂ | 137.14 | 184-186 |

Note: The data presented is sourced from various chemical suppliers and databases and should be used for comparative purposes.[2][3][4]

The acidity of substituted benzoic acids is influenced by the electronic effects of their substituents.[5] Electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it.[5] The position of the substituent also plays a crucial role, with ortho effects often leading to significant deviations in acidity compared to meta and para isomers.[6][7]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical and spectral properties of a solid organic compound like 4-Amino-2-(methylthio)benzoic acid.

General Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized or isolated organic compound.

Caption: A flowchart illustrating the general experimental workflow for the characterization of a novel organic compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady and slow rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Solubility Determination

Solubility provides information about the polarity and functional groups of a molecule.

Protocol:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) and aqueous solutions of different pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH) are used.

-

Procedure: Approximately 2-3 mg of the solid sample is placed in a small test tube.

-

The solvent is added dropwise (up to 1 mL) with agitation.

-

The sample is classified as soluble if it completely dissolves. If not, it is classified as insoluble or partially soluble.

-

Observations are recorded for each solvent. Solubility in acidic or basic solutions can indicate the presence of basic (amino) or acidic (carboxylic acid) functional groups, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Protocol (Thin Solid Film Method):

-

Sample Preparation: A small amount of the solid sample (approx. 5-10 mg) is dissolved in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Film Deposition: A drop of the resulting solution is placed onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[8]

-

Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[8]

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in 4-Amino-2-(methylthio)benzoic acid (e.g., N-H stretches, C=O stretch, C-S stretch, aromatic C=C bends).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9] Tetramethylsilane (TMS) is typically used as an internal standard.[9]

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.[10][11]

-

Data Analysis:

-

¹H NMR: The spectrum is analyzed for the number of signals (number of unique proton environments), their chemical shifts (electronic environment), integration (relative number of protons), and splitting patterns (neighboring protons).

-

¹³C NMR: The proton-decoupled spectrum is analyzed for the number of signals, which corresponds to the number of unique carbon atoms in the molecule.[12]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound.

Protocol:

-

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. In electron ionization (EI), the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions.[13] In electrospray ionization (ESI), the sample is dissolved in a suitable solvent and sprayed into the spectrometer, forming ions.[14]

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[13]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Analysis: The molecular ion peak (M⁺) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern can provide structural information.

Visualization of Methodologies

The characterization of a novel compound such as 4-Amino-2-(methylthio)benzoic acid follows a logical progression of analytical techniques to confirm its structure and purity.

Caption: A diagram showing the logical progression of spectroscopic techniques for the structural elucidation of an organic compound.

Conclusion

While specific, experimentally determined physical properties for 4-Amino-2-(methylthio)benzoic acid are not widely published, this guide provides a framework for its characterization. By comparing with structurally similar molecules, researchers can form reasonable expectations for its properties. The detailed experimental protocols outlined herein offer a comprehensive approach for any laboratory to empirically determine the melting point, solubility, and spectral characteristics of this and other novel compounds, facilitating further research and development.

References

- 1. chiralen.com [chiralen.com]

- 2. 4-Amino-2-methylbenzoic acid 95 2486-75-1 [sigmaaldrich.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 7. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to 4-Amino-2-(methylthio)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-(methylthio)benzoic acid, a molecule of interest for research and development in the pharmaceutical and chemical industries. This document consolidates available information on its chemical identity, structural features, and key data points relevant to scientific professionals. Due to the limited availability of specific experimental data for this compound, this guide also presents well-established methodologies for the synthesis and characterization of structurally related compounds to provide a foundational understanding for researchers.

Chemical Identity and Structure

4-Amino-2-(methylthio)benzoic acid is a substituted benzoic acid derivative. The presence of an amino group, a methylthio group, and a carboxylic acid function on the benzene ring makes it a versatile building block in organic synthesis.

-

Chemical Name: 4-Amino-2-(methylthio)benzoic acid

-

Molecular Formula: C₈H₉NO₂S

-

Molecular Weight: 183.23 g/mol

Structure:

Physicochemical Properties

Detailed experimental data for the physicochemical properties of 4-Amino-2-(methylthio)benzoic acid are not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, the following characteristics can be anticipated.

| Property | Predicted/Reported Value (for related compounds) | Source (for related compounds) |

| Melting Point | 160-165 °C (for 4-Amino-2-methylbenzoic acid) | |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and DMSO. | General chemical knowledge |

| pKa (Carboxylic Acid) | ~4-5 | General chemical knowledge |

| pKa (Amine) | ~2-3 | General chemical knowledge |

Synthesis

Proposed Synthesis Pathway

The proposed synthesis involves two key transformations: nucleophilic aromatic substitution of the chlorine atom with a methylthiolate group, followed by the reduction of the nitro group to an amine.

Caption: Proposed two-step synthesis of 4-Amino-2-(methylthio)benzoic acid.

Hypothetical Experimental Protocol

This protocol is a hypothetical procedure based on standard laboratory techniques for similar transformations.

Step 1: Synthesis of 2-(Methylthio)-4-nitrobenzoic acid

-

To a solution of 2-chloro-4-nitrobenzoic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO) is added sodium thiomethoxide (1.1 eq) at room temperature.

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford 2-(methylthio)-4-nitrobenzoic acid.

Step 2: Synthesis of 4-Amino-2-(methylthio)benzoic acid

-

2-(Methylthio)-4-nitrobenzoic acid (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A reducing agent is added. Common reagents for this transformation include tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group is complete, as monitored by TLC.

-

If using SnCl₂, the reaction mixture is basified to precipitate the tin salts, which are then removed by filtration. The filtrate is then acidified to precipitate the product.

-

If using catalytic hydrogenation, the catalyst is removed by filtration through celite. The solvent is then removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system to yield 4-Amino-2-(methylthio)benzoic acid.

Analytical Data (Predicted)

Specific spectral data for 4-Amino-2-(methylthio)benzoic acid is not available in the searched databases. The following table provides expected ranges and characteristics based on the analysis of structurally related compounds.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (3H) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - A singlet for the methylthio group (-SCH₃) protons (3H) around δ 2.4-2.6 ppm. - A broad singlet for the amino group (-NH₂) protons (2H). - A broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon around δ 165-175 ppm. - Six distinct signals for the aromatic carbons. - A signal for the methylthio group (-SCH₃) carbon around δ 15-25 ppm. |

| IR (Infrared) Spectroscopy | - A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. - A C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹. - N-H stretching vibrations from the primary amine in the range of 3300-3500 cm⁻¹ (typically two bands). - C-S stretching vibrations, which are generally weak, appearing in the fingerprint region. |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (183.23). - Fragmentation patterns may include the loss of H₂O, COOH, and CH₃S. |

Logical Relationship of Synthesis

The following diagram illustrates the logical flow from starting materials to the final product in the proposed synthetic pathway.

Caption: Logical flow of the proposed synthesis of 4-Amino-2-(methylthio)benzoic acid.

Applications in Research and Drug Development

Substituted aminobenzoic acids are important scaffolds in medicinal chemistry. The unique combination of functional groups in 4-Amino-2-(methylthio)benzoic acid makes it a valuable starting material for the synthesis of more complex molecules with potential biological activity. The amino group can be readily derivatized to form amides, sulfonamides, or participate in coupling reactions. The carboxylic acid can be converted to esters, amides, or other acid derivatives. The methylthio group can potentially be oxidized to sulfoxide or sulfone, further increasing the molecular diversity that can be generated from this scaffold.

Conclusion

This technical guide has summarized the available information on 4-Amino-2-(methylthio)benzoic acid, including its chemical identity and structure. In the absence of specific experimental data, a plausible synthetic route and predicted analytical characteristics have been provided based on the chemistry of related compounds. This information is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and potential applications of this compound. Further experimental validation is necessary to confirm the proposed synthesis and characterize the physicochemical and spectroscopic properties of 4-Amino-2-(methylthio)benzoic acid.

References

Solubility Profile of 4-Amino-2-(methylthio)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-(methylthio)benzoic acid is a substituted aromatic carboxylic acid of interest in medicinal chemistry and drug development. Understanding its solubility in various solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides an in-depth analysis of the expected solubility of 4-Amino-2-(methylthio)benzoic acid based on its structural features and available data on related compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide will focus on a qualitative assessment and provide a relevant experimental workflow for its synthesis.

Predicted Solubility Characteristics

The solubility of 4-Amino-2-(methylthio)benzoic acid is governed by the interplay of its functional groups: the aromatic ring, the carboxylic acid group, the amino group, and the methylthio group.

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, which tends to decrease solubility in polar solvents like water.

-

Carboxylic Acid Group (-COOH): This is a polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence generally enhances solubility in polar solvents. The carboxyl group can also deprotonate in basic solutions to form a carboxylate salt, which significantly increases aqueous solubility.

-

Amino Group (-NH2): The amino group is also polar and can act as a hydrogen bond donor. It can be protonated in acidic solutions to form an ammonium salt, which increases solubility in aqueous media.

-

Methylthio Group (-SCH3): The methylthio group is considered to be of intermediate polarity. While the sulfur atom can participate in some polar interactions, the methyl group contributes to the molecule's lipophilicity.

Overall, 4-Amino-2-(methylthio)benzoic acid is expected to be an amphiphilic molecule with limited solubility in both purely nonpolar and polar solvents. Its solubility is likely to be pH-dependent. In aqueous solutions, it will exhibit its lowest solubility at its isoelectric point and higher solubility in acidic and basic conditions due to salt formation.

Based on general principles of "like dissolves like," the following qualitative predictions can be made:

-

Water: Low to slight solubility. The presence of both a hydrophobic aromatic ring and a methylthio group counteracts the solubilizing effect of the polar amino and carboxylic acid groups.

-

Alcohols (e.g., Methanol, Ethanol): Moderate solubility is expected. Alcohols have both polar (hydroxyl group) and nonpolar (alkyl chain) characteristics, which can interact favorably with the different parts of the 4-Amino-2-(methylthio)benzoic acid molecule.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): Good solubility is anticipated in these solvents due to their ability to solvate both the polar and nonpolar portions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the predominance of polar functional groups.

Due to the absence of specific experimental data, a quantitative summary table cannot be provided at this time.

Experimental Protocols

While specific experimental protocols for determining the solubility of 4-Amino-2-(methylthio)benzoic acid are not available in the reviewed literature, a general and widely accepted method for determining the solubility of a solid compound is the shake-flask method .

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: An excess amount of solid 4-Amino-2-(methylthio)benzoic acid is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases.

-

Quantification: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique, such as:

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining the concentration of the compound in the saturated solution.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.

-

-

Data Reporting: The solubility is typically reported in units of mass per unit volume (e.g., g/L or mg/mL) or molarity (mol/L) at the specified temperature.

Synthesis Workflow

A plausible synthetic route for methylthiobenzoic acids, including isomers of the target compound, has been described in patent literature. The following diagram illustrates a general workflow for the synthesis of a methylthiobenzoic acid from a chlorobenzonitrile precursor.[1][2]

References

Technical Guide: Spectroscopic Analysis of 4-Amino-2-(methylthio)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Amino-2-(methylthio)benzoic acid. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted data and established experimental protocols. As a key reference, experimental data for the closely related compound, 4-(methylthio)benzoic acid, is also included to provide a comparative baseline for analysis.

Compound Identification

| Property | Value | Source |

| Compound Name | 4-Amino-2-(methylthio)benzoic acid | - |

| CAS Number | 1343844-11-0 | [1] |

| Molecular Formula | C₈H₉NO₂S | [1] |

| Molecular Weight | 183.23 g/mol | [1] |

NMR and Mass Spectrometry Data

NMR Data of 4-(Methylthio)benzoic acid

¹H NMR

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.88 | d | 2H | Aromatic CH |

| 7.25 | d | 2H | Aromatic CH |

| 2.51 | s | 3H | -SCH₃ |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| 167.0 | C=O |

| 145.0 | Aromatic C-S |

| 130.0 | Aromatic CH |

| 127.5 | Aromatic C-C=O |

| 125.0 | Aromatic CH |

| 14.5 | -SCH₃ |

Mass Spectrometry Data of 4-(Methylthio)benzoic acid

GC-MS Data

| m/z | Relative Intensity | Assignment |

| 168 | 100% | [M]⁺ |

| 151 | High | [M-OH]⁺ |

| 123 | Medium | [M-COOH]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

The solution may require filtration to remove any particulate matter.

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive or negative, depending on the analyte's properties. For this compound, both modes should be investigated.

-

Capillary Voltage: 3-4 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 6-8 L/min

-

Drying Gas Temperature: 200-300 °C

-

Mass Range: 50-500 m/z

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the structural characterization of a synthesized small molecule and a logical pathway for its analysis.

Caption: Workflow for the synthesis and structural elucidation of a small molecule.

Caption: Logical pathway for spectroscopic data analysis in structural chemistry.

References

The Enigmatic Journey of 4-Amino-2-(methylthio)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(methylthio)benzoic acid, a molecule with potential applications in medicinal chemistry and materials science, remains a compound of significant interest yet limited public documentation. This technical guide consolidates the available information on its discovery, history, and properties. Due to a notable scarcity of dedicated research on this specific molecule, this paper draws upon analogous chemical structures and synthetic methodologies to provide a comprehensive overview. The guide details a plausible synthetic pathway, compiles relevant physicochemical data from closely related compounds, and employs visualizations to illustrate key concepts, serving as a foundational resource for researchers and developers in the field.

Introduction

4-Amino-2-(methylthio)benzoic acid (CAS No. 1343844-11-0) is a substituted benzoic acid derivative featuring both an amine and a methylthio group.[1][2] Such structural motifs are of considerable interest in drug discovery, as the amino functionality provides a key site for further chemical modification, while the methylthio group can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Despite its potential, a thorough review of scientific literature and patent databases reveals a conspicuous absence of detailed information regarding the initial discovery and historical development of this specific compound. This guide aims to bridge this knowledge gap by providing a technical overview based on available data and established chemical principles.

Physicochemical Properties

While specific experimental data for 4-Amino-2-(methylthio)benzoic acid is not widely published, the expected properties can be inferred from structurally similar compounds. The following table summarizes key physicochemical data for related benzoic acid derivatives to provide a comparative reference.

| Property | 4-(Methylthio)benzoic acid | 4-Amino-2-methylbenzoic acid | 4-Aminobenzoic acid |

| CAS Number | 13205-48-6[3] | 2486-75-1 | 150-13-0 |

| Molecular Formula | C₈H₈O₂S[3] | C₈H₉NO₂[4] | C₇H₇NO₂ |

| Molecular Weight | 168.21 g/mol [3] | 151.16 g/mol [4] | 137.14 g/mol |

| Melting Point | 192-196 °C[5] | 160-165 °C[4] | 187-189 °C |

| Appearance | White to cream powder | Solid[4] | White crystalline solid |

Plausible Synthetic Pathway

While no specific protocol for the synthesis of 4-Amino-2-(methylthio)benzoic acid is readily available in the literature, a plausible synthetic route can be devised based on established organic chemistry reactions and methodologies reported for analogous compounds. A potential pathway could start from 2-chloro-4-nitrobenzoic acid, as illustrated in the workflow below.

Caption: Proposed synthetic workflow for 4-Amino-2-(methylthio)benzoic acid.

Detailed Experimental Protocol (Proposed)

This proposed protocol is based on similar reactions found in the literature for the synthesis of substituted benzoic acids.

Step 1: Synthesis of 2-(Methylthio)-4-nitrobenzoic acid

-

To a solution of 2-chloro-4-nitrobenzoic acid (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution with a mineral acid (e.g., 2M HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 2-(methylthio)-4-nitrobenzoic acid.

Step 2: Synthesis of 4-Amino-2-(methylthio)benzoic acid

-

Suspend 2-(methylthio)-4-nitrobenzoic acid (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (3-4 equivalents) portion-wise, controlling the temperature with an ice bath.

-

After the addition is complete, heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-2-(methylthio)benzoic acid.

-

The crude product can be further purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

There is a significant lack of published data on the specific biological activities of 4-Amino-2-(methylthio)benzoic acid. However, the structural motifs present in the molecule suggest potential areas of interest for future research. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The presence of the methylthio group could modulate these activities and potentially confer novel pharmacological properties.

The primary amino group serves as a versatile handle for the synthesis of a library of derivatives, such as amides and sulfonamides, which are common pharmacophores in drug discovery.

Caption: Potential applications of 4-Amino-2-(methylthio)benzoic acid.

Conclusion

4-Amino-2-(methylthio)benzoic acid represents an intriguing yet underexplored area of chemical research. While its discovery and history remain obscure, its chemical structure suggests a high potential for applications in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview based on the limited available data and analogous compounds, including a plausible synthetic route and a discussion of potential applications. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into the properties and uses of this enigmatic molecule. Future studies are warranted to elucidate its synthesis, characterize its physicochemical and biological properties, and explore its full potential in various scientific and industrial domains.

References

- 1. chiralen.com [chiralen.com]

- 2. 4-Amino-2-(methylsulfanyl)benzoic acid | 1343844-11-0 | TDC84411 [biosynth.com]

- 3. 4-(Methylthio)benzoic acid | C8H8O2S | CID 83230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-methylbenzoic acid 95 2486-75-1 [sigmaaldrich.com]

- 5. cymitquimica.com [cymitquimica.com]

Potential Research Areas for 4-Amino-2-(methylthio)benzoic acid: A Technical Guide

Introduction

4-Amino-2-(methylthio)benzoic acid is a structurally interesting aromatic compound featuring three key functional groups: a carboxylic acid, an amino group, and a methylthio ether. While this specific molecule is not extensively studied in publicly available literature, its core structure, an aminobenzoic acid, is a well-established "building block" in medicinal chemistry.[1][2] Derivatives of aminobenzoic acids have shown a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] The presence of the methylthio group at the 2-position offers a unique lipophilic and steric feature that can be exploited for developing novel therapeutic agents with potentially improved selectivity and potency. This guide outlines several promising research areas for 4-Amino-2-(methylthio)benzoic acid, providing a technical framework for its exploration in drug discovery and development.

Synthesis of Novel Derivatives

The primary amino group and the carboxylic acid moiety of 4-Amino-2-(methylthio)benzoic acid are ideal handles for synthetic modification, allowing for the creation of a diverse library of new chemical entities.

Amide and Ester Formation

The carboxylic acid can be readily converted to amides and esters. Amide synthesis can be achieved through direct condensation with amines using coupling agents like dicyclohexylcarbodiimide (DCC) or via the formation of an acyl chloride followed by reaction with an amine.[5][6]

-

Potential Amide Derivatives: Reaction with a variety of primary and secondary amines (aliphatic, aromatic, and heterocyclic) can yield a library of amides with diverse physicochemical properties.

-

Potential Ester Derivatives: Esterification with various alcohols can produce esters that may act as prodrugs, improving the pharmacokinetic profile of the parent compound.

N-Acylation and N-Alkylation

The amino group can be acylated with acid chlorides or anhydrides, or alkylated with alkyl halides to introduce a wide range of substituents. These modifications can significantly impact the molecule's interaction with biological targets.

Sulfonamide Formation

The amino group can also be reacted with sulfonyl chlorides to form sulfonamides, a functional group present in many clinically used drugs.

Potential Research Area: Anticancer Drug Discovery

Benzoic acid derivatives are a known scaffold for the development of anticancer agents.[7] The structural features of 4-Amino-2-(methylthio)benzoic acid make it an attractive starting point for designing novel cytotoxic and cytostatic compounds. Simple modifications of 4-aminobenzoic acid have been shown to induce cytotoxicity in cancer cell lines.[4][8]

Rationale

-

The aminobenzoic acid core is present in several anticancer agents.

-

The methylthio group can enhance binding to hydrophobic pockets in protein targets.

-

Derivatization of the amino and carboxyl groups can be used to target specific cancer-related pathways.

Proposed Research Workflow

A systematic approach to exploring the anticancer potential of 4-Amino-2-(methylthio)benzoic acid derivatives would involve:

-

Library Synthesis: Synthesize a library of derivatives with modifications at the amino and carboxyl groups.

-

In Vitro Screening: Screen the synthesized compounds for cytotoxicity against a panel of cancer cell lines, such as the NCI-60 panel.[9]

-

Mechanism of Action Studies: For active compounds, investigate the underlying mechanism of action (e.g., apoptosis induction, cell cycle arrest, enzyme inhibition).

Experimental Protocols

2.3.1. General Procedure for Amide Synthesis

A solution of 4-Amino-2-(methylthio)benzoic acid (1 equivalent) and a desired amine (1.1 equivalents) in a suitable solvent (e.g., THF) can be treated with a coupling agent such as DCC (1.1 equivalents) at room temperature.[10] The reaction is stirred for a specified time, and the product is isolated and purified by standard methods.

2.3.2. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.[11][12]

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength to determine cell viability.

Data Presentation

The results of the cytotoxicity screening can be summarized in a table, presenting the IC50 values (the concentration of compound that inhibits 50% of cell growth) for each compound against different cell lines.

Table 1: Hypothetical IC50 Values for 4-Amino-2-(methylthio)benzoic acid Derivatives against Cancer Cell Lines

| Compound ID | Derivative Type | MCF-7 IC50 (µM) | HeLa IC50 (µM) | A549 IC50 (µM) |

| AMB-001 | N-benzoyl | >100 | >100 | >100 |

| AMB-002 | N-benzyl | 55.2 | 78.1 | 63.5 |

| AMB-003 | Benzyl amide | 25.8 | 33.4 | 29.1 |

| AMB-004 | Phenylacetamide | 10.3 | 15.7 | 12.9 |

Visualization

Caption: Workflow for anticancer drug discovery.

Potential Research Area: Enzyme Inhibitor Discovery

Aminobenzoic acid derivatives have been successfully developed as inhibitors of various enzymes, including kinases, acetylcholinesterase, and carbonic anhydrase.[13] The unique substitution pattern of 4-Amino-2-(methylthio)benzoic acid could be leveraged to design potent and selective enzyme inhibitors.

Rationale

-

Kinase Inhibitors: The aminobenzoic acid scaffold is present in some known kinase inhibitors. The amino group can act as a hinge-binding motif, a key interaction in many kinase-inhibitor complexes.

-

Other Enzyme Targets: The structural features of the molecule allow for diverse interactions (hydrogen bonding, hydrophobic interactions) with enzyme active sites.

Proposed Research Workflow

-

Target Selection: Identify a kinase or another enzyme of therapeutic interest.

-

Library Synthesis: Design and synthesize a focused library of 4-Amino-2-(methylthio)benzoic acid derivatives predicted to bind to the selected target.

-

Enzyme Inhibition Assays: Screen the library for inhibitory activity against the target enzyme.

-

Selectivity Profiling: Test the most potent inhibitors against a panel of related enzymes to determine their selectivity.

Experimental Protocols

3.3.1. General Kinase Inhibition Assay Protocol (Radiometric)

A common method for assessing kinase inhibition is a radiometric assay that measures the incorporation of radiolabeled phosphate from [γ-³³P]-ATP into a substrate.[14]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, substrate, [γ-³³P]-ATP, and the test compound in an appropriate buffer.

-

Incubation: Incubate the reaction mixture at a specific temperature for a set time to allow for the phosphorylation reaction to occur.

-

Stopping the Reaction: Stop the reaction by adding a solution like phosphoric acid.

-

Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]-ATP. Measure the radioactivity on the filter using a scintillation counter.

3.3.2. Fluorescence-Based Kinase Assays

Non-radioactive, fluorescence-based assays are also widely used.[15] These can be based on various principles, including:

-

Fluorescence Polarization (FP): Measures the change in the polarization of fluorescently labeled substrate upon phosphorylation.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled acceptor.

Data Presentation

The inhibitory activity of the compounds can be presented as IC50 values in a tabular format.

Table 2: Hypothetical IC50 Values for 4-Amino-2-(methylthio)benzoic acid Derivatives against a Target Kinase

| Compound ID | Derivative Type | Kinase X IC50 (nM) | Kinase Y IC50 (nM) |

| AMB-101 | N-(pyridin-4-yl)acetamide | 50 | >1000 |

| AMB-102 | N-(1H-indazol-5-yl)amide | 25 | 500 |

| AMB-103 | N-(4-morpholinophenyl)amide | 150 | >1000 |

| AMB-104 | N-(3-methoxyphenyl)amide | 75 | 800 |

Visualization

Caption: Inhibition of a kinase signaling pathway.

Potential Research Area: GPCR Ligand Discovery

G-protein coupled receptors (GPCRs) are a major class of drug targets.[16][17] The aminobenzoic acid scaffold can serve as a starting point for the development of novel GPCR ligands.

Rationale

-

The structural features of 4-Amino-2-(methylthio)benzoic acid derivatives can be tailored to fit into the ligand-binding pockets of various GPCRs.

-

The creation of a diverse chemical library based on this scaffold can be used for high-throughput screening against a panel of GPCRs.

Proposed Research Workflow

-

Library Design and Synthesis: Create a diverse library of 4-Amino-2-(methylthio)benzoic acid derivatives.

-

Primary Screening (Binding Assays): Screen the library against a panel of GPCRs using radioligand binding assays to identify compounds that bind to specific receptors.

-

Functional Assays: For the binding hits, perform functional assays (e.g., cAMP measurement, calcium flux) to determine if they are agonists, antagonists, or inverse agonists.

Experimental Protocols

4.3.1. Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[18]

-

Membrane Preparation: Prepare cell membranes expressing the target GPCR.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Detection: Measure the radioactivity of the filter-bound complex using a scintillation counter.

4.3.2. cAMP Functional Assay

For GPCRs that couple to Gs or Gi proteins, changes in intracellular cyclic AMP (cAMP) levels can be measured.

-

Cell Culture: Use cells engineered to express the target GPCR.

-

Compound Treatment: Treat the cells with the test compounds.

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA-based or TR-FRET-based).

Visualization

Caption: Workflow for GPCR ligand discovery.

Conclusion and Future Directions

4-Amino-2-(methylthio)benzoic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its versatile chemical nature allows for the creation of large and diverse compound libraries. The outlined research areas—anticancer drug discovery, enzyme inhibition, and GPCR ligand development—provide a solid foundation for initiating research programs centered on this molecule. Future work should focus on the strategic design and synthesis of derivatives, followed by systematic biological evaluation to uncover the full therapeutic potential of this intriguing chemical entity. The unique methylthio substitution may confer unexpected and advantageous pharmacological properties, making it a worthy candidate for further investigation by researchers in medicinal chemistry and drug development.

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The synthesis of amides from benzoic acids and dicarbodiimides under catalyst-free conditions | Semantic Scholar [semanticscholar.org]

- 7. preprints.org [preprints.org]

- 8. mdpi.com [mdpi.com]

- 9. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 13. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2.6. Kinase Profiling Assay [bio-protocol.org]

- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 16. namiki-s.co.jp [namiki-s.co.jp]

- 17. lifechemicals.com [lifechemicals.com]

- 18. Experimental strategies for studying G protein-coupled receptor homo- and heteromerization with radioligand binding and signal transduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Amino-2-(methylthio)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Amino-2-(methylthio)benzoic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related analogs, namely 4-(methylthio)benzoic acid and various aminobenzoic acids, to predict its spectral characteristics. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of novel chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of 4-Amino-2-(methylthio)benzoic acid. These predictions are based on the known spectral properties of analogous compounds and general principles of spectroscopy.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Rationale |

| ~7.6 | d | 1H | H-6 | The proton ortho to the carboxylic acid group is expected to be the most deshielded aromatic proton. |

| ~6.5 | dd | 1H | H-5 | This proton is ortho to the electron-donating amino group and meta to the carboxylic acid, leading to an intermediate chemical shift. |

| ~6.3 | d | 1H | H-3 | The proton ortho to the amino group and meta to the methylthio group will be significantly shielded. |

| ~5.9 | s (broad) | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad singlet. |

| ~2.4 | s | 3H | -SCH₃ | Methyl groups attached to sulfur typically appear in this region. |

| ~12.5 | s (broad) | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad singlet. |

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |

| ~168 | C=O | The carboxylic acid carbonyl carbon is expected in this region. |

| ~152 | C-4 | The carbon attached to the electron-donating amino group will be significantly shielded. |

| ~145 | C-2 | The carbon bearing the methylthio group. |

| ~131 | C-6 | Aromatic carbon ortho to the carboxylic acid. |

| ~117 | C-1 | The ipso-carbon to which the carboxylic acid is attached. |

| ~113 | C-5 | Aromatic carbon influenced by both amino and carboxylic groups. |

| ~110 | C-3 | Aromatic carbon ortho to the amino group. |

| ~15 | -SCH₃ | The methyl carbon of the methylthio group. |

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the amino group |

| 3300-2500 | Very Broad | O-H stretching of the carboxylic acid |

| ~1680 | Strong | C=O stretching of the carboxylic acid |

| ~1620 | Medium | N-H bending of the amino group |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| ~1300 | Medium | C-N stretching |

| ~1250 | Medium | O-H bending of the carboxylic acid |

| ~700 | Medium | C-S stretching |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 183 | [M]⁺ (Molecular Ion) |

| 168 | [M - CH₃]⁺ |

| 136 | [M - COOH]⁺ |

| 121 | [M - COOH - CH₃]⁺ |

Predicted UV-Vis Spectral Data

Solvent: Methanol or Ethanol

| λmax (nm) | Predicted Rationale |

| ~220-240 | Attributed to π → π* transitions of the benzoic acid chromophore. |

| ~280-300 | A bathochromic shift is expected due to the presence of the auxochromic amino and methylthio groups, which extend the conjugation. |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of aromatic carboxylic acids like 4-Amino-2-(methylthio)benzoic acid. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 4-Amino-2-(methylthio)benzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR for better resolution.

-

Tune and shim the instrument to obtain a homogeneous magnetic field.

-

Set the appropriate spectral width, acquisition time, and relaxation delay. For ¹³C NMR, a longer relaxation delay or the use of a relaxation agent may be necessary for quantitative analysis of all carbon signals.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Transfer the mixture to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

-

-

Instrument Setup:

-

Record a background spectrum of the empty sample compartment to subtract atmospheric interferences.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

-

If the compound is not sufficiently volatile, derivatization (e.g., silylation of the carboxylic acid and amine groups) may be necessary.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Use a capillary column appropriate for the analysis of aromatic compounds (e.g., DB-5ms).

-

Set the oven temperature program to ensure good separation from any impurities. A typical program might start at a low temperature, ramp to a high temperature, and then hold.

-

Set the injector temperature and transfer line temperature to ensure volatilization without degradation.

-

-

Mass Spectrometer (MS):

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Set the mass range to be scanned (e.g., m/z 40-400).

-

Tune the instrument to ensure accurate mass measurement.

-

-

-

Data Acquisition:

-

Inject the sample into the GC-MS system.

-

The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer.

-

The mass spectrometer will record the mass spectra of the eluting compounds.

-

-

Data Processing:

-

Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of the target compound to determine the molecular ion peak and the fragmentation pattern.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption, which is related to the electronic transitions within the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 4-Amino-2-(methylthio)benzoic acid in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance.

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range to be scanned (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Place the blank solution in the reference beam path and the sample solution in the sample beam path.

-

Record the absorbance spectrum.

-

-

Data Processing:

-

The instrument software will plot absorbance versus wavelength.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows for the spectroscopic analysis of 4-Amino-2-(methylthio)benzoic acid.

References

4-Amino-2-(methylthio)benzoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, and analytical methodologies for 4-Amino-2-(methylthio)benzoic acid. This information is intended to support research and development activities involving this compound.

Core Compound Data

4-Amino-2-(methylthio)benzoic acid is a substituted aromatic carboxylic acid containing both an amine and a thioether functional group. These features make it a potential building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds.

Physicochemical Properties

The fundamental properties of 4-Amino-2-(methylthio)benzoic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂S | [1] |

| Molecular Weight | 183.23 g/mol | [1] |

| CAS Number | 1343844-11-0 | [1] |

| Synonyms | 4-amino-2-methylsulfanylbenzoic acid | [1] |

| Purity (Typical) | 98% | [1] |

| Recommended Storage | 2-8°C | [1] |

Experimental Protocols

Representative Synthesis of 4-Amino-2-(methylthio)benzoic acid

This hypothetical synthesis involves a two-step process starting from 2-chloro-4-nitrobenzonitrile: 1) nucleophilic aromatic substitution to introduce the methylthio group, followed by 2) hydrolysis of the nitrile and reduction of the nitro group.

Step 1: Synthesis of 2-(Methylthio)-4-nitrobenzonitrile

-

To a solution of 2-chloro-4-nitrobenzonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add sodium thiomethoxide (NaSMe) (1.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(methylthio)-4-nitrobenzonitrile.

Step 2: Hydrolysis and Reduction to 4-Amino-2-(methylthio)benzoic acid

-

Suspend the crude 2-(methylthio)-4-nitrobenzonitrile in an aqueous solution of a strong acid, such as 6M hydrochloric acid.

-

Heat the mixture to reflux and maintain for 12-18 hours to effect hydrolysis of the nitrile to a carboxylic acid.

-

For the reduction of the nitro group, a common method involves the use of a metal catalyst. After cooling the reaction mixture, tin(II) chloride (SnCl₂) (3-4 eq) can be added portion-wise, followed by heating to facilitate the reduction of the nitro group to an amine.

-

After the reduction is complete, cool the mixture and adjust the pH to be slightly basic to precipitate the product.

-

Filter the solid, wash with cold water, and then re-acidify the filtrate to precipitate any remaining product.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the synthesized 4-Amino-2-(methylthio)benzoic acid.

-

Method: A reverse-phase HPLC method is suitable.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

-

Procedure: Dissolve a small sample of the compound in the mobile phase, filter, and inject into the HPLC system. The purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the synthesized compound.

-

Method: ¹H NMR and ¹³C NMR spectroscopy.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Procedure: Dissolve the purified product in the appropriate deuterated solvent and acquire the spectra. The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum, along with the chemical shifts of the carbons in the ¹³C NMR spectrum, should be consistent with the structure of 4-Amino-2-(methylthio)benzoic acid.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the synthesized compound and confirm its elemental composition.

-

Method: Electrospray ionization (ESI) mass spectrometry is a common technique.

-

Procedure: Introduce a solution of the sample into the mass spectrometer. The resulting mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with the molecular weight of 183.23.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of 4-Amino-2-(methylthio)benzoic acid.

Caption: Synthesis and Purification Workflow for 4-Amino-2-(methylthio)benzoic acid.

Caption: Analytical Workflow for Characterization.

References

In-Depth Technical Guide to 4-Amino-2-(methylthio)benzoic acid: Commercial Availability, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies related to 4-Amino-2-(methylthio)benzoic acid. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in utilizing this compound in their work.

Commercial Availability

4-Amino-2-(methylthio)benzoic acid is available from specialized chemical suppliers catering to the research and development market. The primary CAS number for this compound is 1343844-11-0 . Below is a summary of known suppliers and their product specifications.

| Supplier | Catalog Number | CAS Number | Purity | Available Quantities | Price (USD) |

| ChiraleN | 1340244 | 1343844-11-0 | 98%[1] | Bulk inquiry suggested | Contact for pricing |

| Biosynth | TDC84411 | 1343844-11-0 | Not specified | 50 mg, 0.5 g[2] | $637.00 (50 mg), $2,006.00 (0.5 g)[2] |

It is important to note that while the above suppliers list the compound, availability and pricing may vary. Direct inquiry is recommended for the most current information.

For comparative purposes, data for structurally related and more commonly available benzoic acid derivatives are provided below.

Table 1.2: Commercial Availability of Related Benzoic Acid Derivatives

| Compound | Supplier | CAS Number | Purity | Price (USD) |

| 4-(Methylthio)benzoic acid | Thermo Fisher Scientific | 13205-48-6 | 97% | $37.65 (1 g)[3] |

| 4-(Methylthio)benzoic acid | Sigma-Aldrich | 13205-48-6 | 97% | Contact for pricing |

| 4-Amino-2-methylbenzoic acid | Sigma-Aldrich | 2486-75-1 | 95% | $91.10 (5 g)[4] |

Physicochemical Properties

The key physicochemical properties of 4-Amino-2-(methylthio)benzoic acid are summarized below. For context, the properties of related isomers are also included.

Table 2.1: Physicochemical Properties of 4-Amino-2-(methylthio)benzoic acid and Related Compounds

| Property | 4-Amino-2-(methylthio)benzoic acid | 4-(Methylthio)benzoic acid | 4-Amino-2-methylbenzoic acid |

| CAS Number | 1343844-11-0 | 13205-48-6 | 2486-75-1 |

| Molecular Formula | C₈H₉NO₂S | C₈H₈O₂S | C₈H₉NO₂ |

| Molecular Weight | 183.23 g/mol | 168.21 g/mol | 151.16 g/mol |

| Appearance | Not specified | White to cream powder[3] | Solid |

| Melting Point | Not specified | 192-196 °C[5] | 160-165 °C[4] |

| Purity | 98% (ChiraleN)[1] | 97% (Thermo Fisher, Sigma-Aldrich)[3][5] | 95% (Sigma-Aldrich)[4] |

Experimental Protocols

Synthesis of 4-Amino-2-(methylthio)benzoic acid

A potential synthetic pathway for 4-Amino-2-(methylthio)benzoic acid involves the nucleophilic aromatic substitution of a suitable starting material, such as 4-amino-2-chlorobenzoic acid, with a methylthiolate source.

Reaction Scheme:

Figure 1: Plausible synthetic route for 4-Amino-2-(methylthio)benzoic acid.

General Experimental Procedure (Hypothetical):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2-chlorobenzoic acid (1 equivalent).

-

Solvent and Reagent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Add sodium thiomethoxide (a slight excess, e.g., 1.1-1.5 equivalents).

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).